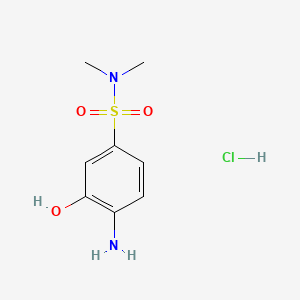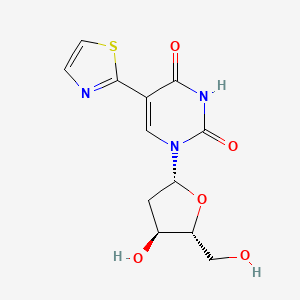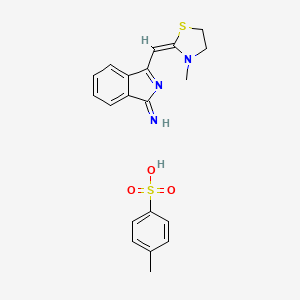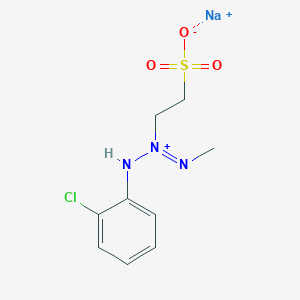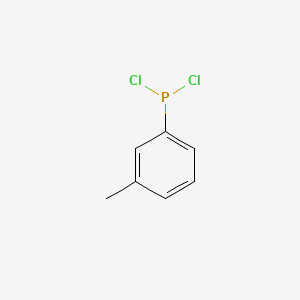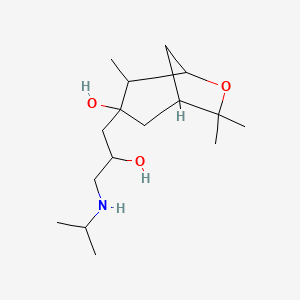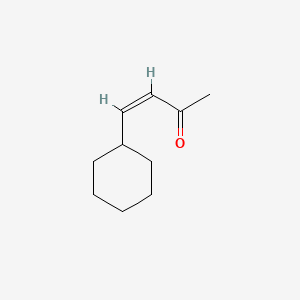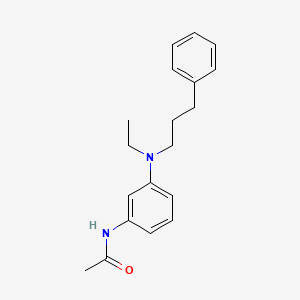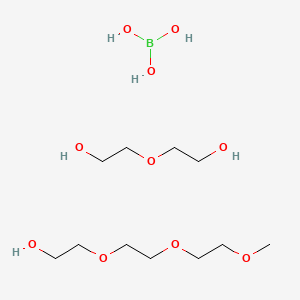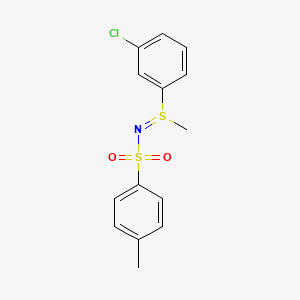
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is a complex organic compound with a unique structure that includes multiple thio and amino groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides, while reduction may yield thiols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound may be used in studies involving enzyme interactions and protein modifications.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thio and amino groups may play a crucial role in these interactions, affecting various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-(((methyl((methylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((propyl((propylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
Uniqueness
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is unique due to its specific structure, which includes multiple thio and amino groups. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
94134-70-0 |
|---|---|
Molekularformel |
C9H17N2NaO3S4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
sodium;3-[ethyl(ethylcarbamothioyl)carbamothioyl]sulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C9H18N2O3S4.Na/c1-3-10-8(15)11(4-2)9(16)17-6-5-7-18(12,13)14;/h3-7H2,1-2H3,(H,10,15)(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
HVUSVXAJKWEJGA-UHFFFAOYSA-M |
Kanonische SMILES |
CCNC(=S)N(CC)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


